molecular formula C10H15NO B13045998 (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol

Cat. No.: B13045998
M. Wt: 165.23 g/mol
InChI Key: HZSTYYBSLOXCOR-WPRPVWTQSA-N
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Description

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.

    Formation of Nitro Alcohol: The first step involves the condensation of 4-methylbenzaldehyde with nitroethane under basic conditions to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the binding pocket. The methyl-substituted phenyl group provides hydrophobic interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-amino-1-phenylpropan-2-ol
  • (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol
  • (1R,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol

Uniqueness

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol is unique due to the presence of the 4-methylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10-/m0/s1

InChI Key

HZSTYYBSLOXCOR-WPRPVWTQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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